Technical Documentation Center

Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate
  • CAS: 1818868-39-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Ethyl 1-(fluoromethyl)-4-ox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate, a fluorinated carbocyclic building block with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and established chemical principles to present a detailed profile encompassing its chemical structure, proposed synthesis, predicted physicochemical and spectroscopic properties, expected reactivity, and potential applications. This document aims to serve as a valuable resource for researchers interested in utilizing this and similar fluorinated scaffolds in the design and synthesis of novel therapeutic agents.

Introduction: The Emerging Role of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. These influences include enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate is a bifunctional molecule that combines the structural rigidity of a cyclohexanone ring with the desirable electronic properties of an α-fluorinated ester. This combination makes it a promising scaffold for the synthesis of complex molecular architectures with potential applications in a range of therapeutic areas. The ketone functionality provides a handle for further chemical modifications, such as reductive amination or aldol reactions, while the α-fluoromethyl ester moiety can modulate the acidity of the α-proton and influence interactions with biological targets.

This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its synthesis and application in research and development.

Chemical Structure and Core Properties

The fundamental characteristics of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate are summarized below.

Table 1: Key Identifiers and Chemical Properties
PropertyValueSource
IUPAC Name Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate-
CAS Number 1818868-39-1[1]
Molecular Formula C10H15FO3[1]
Molecular Weight 202.22 g/mol [1]
Canonical SMILES CCOC(=O)C1(CCC(=O)CC1)CF-
Appearance Predicted: Colorless to pale yellow liquidInferred
Purity Commercially available up to 93%[1]

Proposed Synthesis Pathway

While specific literature detailing the synthesis of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate is scarce, a plausible and efficient synthetic route can be proposed based on well-established methodologies for the α-fluorination of β-keto esters. The synthesis would logically begin with the readily available and non-fluorinated precursor, Ethyl 4-oxocyclohexanecarboxylate.

Diagram 1: Proposed Synthesis of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate

Synthesis_Pathway cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Electrophilic Fluorination Start Ethyl 4-oxocyclohexanecarboxylate (CAS: 17159-79-4) Enolate Enolate Intermediate Start->Enolate Deprotonation Base Base (e.g., NaH, LDA) in aprotic solvent (e.g., THF) Product Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate Enolate->Product Fluorination Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., N-Fluorobenzenesulfonimide - NFSI)

Caption: A two-step proposed synthesis pathway.

Experimental Protocol: A Hypothetical Approach

The following protocol is a generalized procedure based on known α-fluorination reactions of β-keto esters and should be optimized for this specific substrate.[2][3][4][5][6]

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate

  • Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • N-Fluorobenzenesulfonimide (NFSI) or other suitable electrophilic fluorine source

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Enolate Formation: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of Ethyl 4-oxocyclohexanecarboxylate in anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add a solution of LDA in THF or a dispersion of NaH in THF to the reaction mixture with vigorous stirring. d. Allow the mixture to stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Electrophilic Fluorination: a. In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) in anhydrous THF. b. Slowly add the NFSI solution to the enolate solution at -78 °C. c. Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up and Purification: a. Allow the reaction mixture to warm to room temperature. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate. c. Wash the combined organic layers with water and then brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate.

Predicted Spectroscopic and Physicochemical Data

Due to the absence of published experimental spectra for the title compound, the following data are predicted based on the analysis of its structural features and comparison with analogous compounds.[7][8][9][10][11]

Table 2: Predicted Spectroscopic Data
Spectroscopy Predicted Chemical Shifts (δ) and Key Features
¹H NMR * -CH₂F (fluoromethyl protons): Doublet, δ 4.5-5.0 ppm, with a characteristic large ²J(H,F) coupling constant of approximately 45-50 Hz.
* -OCH₂CH₃ (ethyl ester methylene protons): Quartet, δ 4.1-4.3 ppm, ³J(H,H) ≈ 7.1 Hz.
* Cyclohexane ring protons: Complex multiplets, δ 1.8-2.8 ppm.
* -OCH₂CH₃ (ethyl ester methyl protons): Triplet, δ 1.2-1.4 ppm, ³J(H,H) ≈ 7.1 Hz.
¹³C NMR * C=O (ketone): δ 205-215 ppm.[12]
* C=O (ester): δ 170-175 ppm.[12]
* -CH₂F (fluoromethyl carbon): Doublet, δ 80-90 ppm, with a large ¹J(C,F) coupling constant of approximately 170-190 Hz.
* -OCH₂CH₃ (ethyl ester methylene carbon): δ 60-65 ppm.
* Quaternary carbon (C1): δ 50-60 ppm, likely showing a smaller ²J(C,F) coupling.
* Cyclohexane ring carbons: δ 25-45 ppm.
* -OCH₂CH₃ (ethyl ester methyl carbon): δ 13-15 ppm.
IR (Infrared) * C=O (ketone) stretch: Strong absorption around 1710-1730 cm⁻¹.
* C=O (ester) stretch: Strong absorption around 1735-1750 cm⁻¹.
* C-F stretch: Strong absorption around 1000-1100 cm⁻¹.
* C-H (sp³) stretch: Absorptions around 2850-3000 cm⁻¹.
Mass Spec. (MS) * [M]+: Expected at m/z = 202.10.
* Fragmentation: Expect loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and potentially rearrangements involving the fluoromethyl group.
Table 3: Predicted Physicochemical Properties
Property Predicted Value Basis of Prediction
Boiling Point ~260-280 °C at 760 mmHgBased on the boiling point of the non-fluorinated analog and related compounds.[13][14]
Density ~1.1-1.2 g/cm³Increased density expected due to the presence of fluorine compared to the non-fluorinated analog.[13][14]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Sparingly soluble in water.General solubility of similar organic esters.

Reactivity, Stability, and Handling

Reactivity Profile

The reactivity of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate is dictated by its three main functional groups: the ketone, the ester, and the α-fluoromethyl group.

  • Ketone: The carbonyl group is susceptible to nucleophilic attack, enabling a wide range of transformations such as reductions to the corresponding alcohol, reductive aminations to introduce amine functionalities, and aldol or similar condensation reactions at the α-positions. The presence of the electron-withdrawing fluoromethyl group may slightly enhance the electrophilicity of the ketone carbonyl.[15][16]

  • Ester: The ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also undergo transesterification or amidation reactions.

  • α-Fluoromethyl Group: The fluorine atom is generally stable and not a good leaving group under typical synthetic conditions. The C-F bond is strong, contributing to the overall stability of the molecule. The acidity of the methylene protons in the fluoromethyl group is significantly reduced compared to a non-fluorinated methyl group.

Diagram 2: Key Reactivity Pathwaysdot

digraph "Reactivity_Pathways" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start" [label="Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Reduction" [label="Reduction\n(e.g., NaBH₄)"]; "Alcohol" [label="Corresponding Alcohol"]; "Start" -> "Reduction" [dir=none]; "Reduction" -> "Alcohol";

"Reductive_Amination" [label="Reductive Amination\n(e.g., R-NH₂, NaBH₃CN)"]; "Amine" [label="Corresponding Amine"]; "Start" -> "Reductive_Amination" [dir=none]; "Reductive_Amination" -> "Amine";

"Hydrolysis" [label="Hydrolysis\n(e.g., LiOH, H₂O)"]; "Carboxylic_Acid" [label="Corresponding Carboxylic Acid"]; "Start" -> "Hydrolysis" [dir=none]; "Hydrolysis" -> "Carboxylic_Acid"; }

Sources

Exploratory

Synthesis pathways for Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate

An In-Depth Technical Guide to the Synthesis of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic pathways leading to Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate, a valuable fluorinated building block in modern medicinal chemistry. The introduction of a fluoromethyl group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This document outlines the core chemical principles, a robust experimental protocol, and the critical causality behind procedural choices for the synthesis of this target compound.

Strategic Approach: Retrosynthetic Analysis

The primary challenge in synthesizing Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate lies in the selective formation of a carbon-carbon bond at the α-position of a β-ketoester, installing a fluoromethyl group to create a quaternary stereocenter. The most direct and efficient strategy involves the C-alkylation of a readily available precursor.

Our retrosynthetic analysis identifies the key disconnection at the newly formed C-C bond, pointing to a nucleophilic substitution reaction. This involves an enolate derived from Ethyl 4-oxocyclohexane-1-carboxylate and an electrophilic monofluoromethylating agent.

G Product Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate Disconnect C-C Bond Formation (α-Alkylation) Product->Disconnect Intermediates Enolate of Starting Material + Electrophilic 'CH2F' source Disconnect->Intermediates SM Ethyl 4-oxocyclohexane-1-carboxylate (Starting Material) Intermediates->SM Reagent Fluoromethyl Iodide (Electrophile) Intermediates->Reagent

Caption: Retrosynthetic analysis for the target molecule.

This approach is centered on the direct monofluoromethylation of Ethyl 4-oxocyclohexane-1-carboxylate, a commercially available and well-characterized starting material[1][2][3].

Core Synthesis Pathway: C-Selective Monofluoromethylation

The central transformation is the α-monofluoromethylation of a β-ketoester. A significant challenge in the alkylation of β-ketoesters is controlling the regioselectivity between C-alkylation and the undesired O-alkylation. Research has demonstrated that a carefully selected base and solvent system can strongly favor the desired C-alkylation pathway[4].

G cluster_reactants Reactants cluster_conditions Reaction Conditions SM Ethyl 4-oxocyclohexane-1-carboxylate Product Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate SM->Product 1. Base 2. Electrophile FM_Iodide Fluoromethyl Iodide (ICH2F) FM_Iodide->Product Base Lithium tert-butoxide (LiOt-Bu) Solvent Diglyme

Caption: Overall reaction scheme for the synthesis.

Mechanistic Insights and Rationale

The success of this synthesis hinges on the generation of a specific enolate that preferentially reacts through its carbon nucleophile.

  • Enolate Formation: Lithium tert-butoxide is employed as the base. The lithium cation plays a crucial role in coordinating with the oxygen atoms of the β-ketoester. This coordination favors the formation of a more aggregated or tighter ion pair, which sterically and electronically promotes subsequent attack from the α-carbon[4].

  • Nucleophilic Attack: The formed lithium enolate acts as the nucleophile. It attacks the electrophilic fluoromethyl iodide in a standard SN2 reaction.

  • Solvent Effect: A solvent like diglyme is particularly effective. Its ability to chelate the lithium cation can influence the reactivity of the enolate, and it has been shown to contribute to high C/O regioselectivity in similar systems[4].

This combination of a lithium-based alkoxide and an appropriate solvent system is a validated method for achieving high carbon-selectivity in the monofluoromethylation of β-ketoesters[4].

Detailed Experimental Protocol

This protocol is designed as a self-validating system for the synthesis of the target compound.

Materials and Reagents
CompoundMolecular FormulaMolecular Weight ( g/mol )RoleNotes
Ethyl 4-oxocyclohexanecarboxylateC₉H₁₄O₃170.21Starting MaterialCommercially available[3]. Ensure it is anhydrous.
Lithium tert-butoxide (LiOt-Bu)C₄H₉LiO80.05BaseHighly moisture-sensitive. Handle under inert atmosphere.
Fluoromethyl Iodide (ICH₂F)CH₂FI145.93ElectrophileReagent for monofluoromethylation.
Diglyme (Bis(2-methoxyethyl) ether)C₆H₁₄O₃134.17SolventAnhydrous grade is required.
Saturated aq. NH₄ClNH₄Cl53.49Quenching AgentUsed to terminate the reaction.
Diethyl Ether (Et₂O)C₄H₁₀O74.12Extraction SolventAnhydrous grade.
Anhydrous MgSO₄ or Na₂SO₄--Drying AgentTo remove residual water from the organic phase.
Experimental Workflow

G Setup 1. Reaction Setup - Assemble dry glassware - Inert Atmosphere (Argon/N2) Charge 2. Charge Reactants - Add Diglyme - Add Ethyl 4-oxocyclohexanecarboxylate Setup->Charge Cool 3. Cool Mixture - Cool to 0 °C Charge->Cool Base_Add 4. Add Base - Add LiOt-Bu portion-wise - Stir for 30 min Cool->Base_Add FM_Add 5. Add Electrophile - Add ICH2F dropwise - Allow to warm to RT - Stir for 12-16h Base_Add->FM_Add Workup 6. Aqueous Work-up - Quench with sat. NH4Cl - Extract with Et2O FM_Add->Workup Purify 7. Isolation & Purification - Dry organic layer (MgSO4) - Concentrate - Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Methodology
  • Reaction Setup: A three-necked, oven-dried, 250 mL round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. The system is flushed with inert gas for 15 minutes.

  • Charging Reactants: Anhydrous diglyme (100 mL) is added to the flask via syringe, followed by Ethyl 4-oxocyclohexane-1-carboxylate (1.0 eq, e.g., 10.0 g). The solution is stirred until homogeneous.

  • Enolate Formation: The flask is cooled to 0 °C using an ice-water bath. Lithium tert-butoxide (1.1 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The resulting suspension is stirred at 0 °C for an additional 30 minutes to ensure complete formation of the enolate.

  • Fluoromethylation: Fluoromethyl iodide (1.2 eq) is added dropwise via syringe over 20 minutes. A slight exotherm may be observed.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to slowly warm to room temperature. The reaction is stirred for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether (3 x 75 mL).

  • Isolation and Purification: The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude oil is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate.

Expected Results

Based on similar transformations reported in the literature, this protocol is expected to provide the target compound with good yield and high regioselectivity[4].

ParameterExpected Value
Isolated Yield 70-85%
C/O Ratio >90:10
Purity (Post-Chromatography) >98%
Appearance Colorless to pale yellow oil

Conclusion

The synthesis of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate is most effectively achieved through a direct C-selective monofluoromethylation of the parent β-ketoester. The strategic use of lithium tert-butoxide as a base in conjunction with diglyme as a solvent is critical for directing the reaction towards the desired carbon-alkylated product with high fidelity. This guide provides a robust and mechanistically sound protocol, enabling researchers to reliably access this important fluorinated intermediate for applications in drug discovery and development.

References

  • Highly Carbon-Selective Monofluoromethylation of β-Ketoesters with Fluoromethyl Iodide. Organic Letters - ACS Publications. Available at: [Link][4]

  • Ethyl 4-oxocyclohexanecarboxylate | C9H14O3. PubChem - NIH. Available at: [Link][1]

Sources

Foundational

Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate, a fluorinated carbocyclic building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate, a fluorinated carbocyclic building block with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of a fluoromethyl group at a quaternary center of a cyclohexanone ring offers a unique combination of steric and electronic properties that can profoundly influence the biological activity and pharmacokinetic profile of parent molecules. This document details the physicochemical properties, a plausible synthetic route, and the analytical characterization of the title compound. Furthermore, it explores the broader context of mono-fluorinated cyclohexanone derivatives in drug development, underscoring the importance of such motifs in designing next-generation therapeutics.

Introduction: The Rising Prominence of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter the physicochemical and biological characteristics of a compound. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2] Specifically, the incorporation of fluorinated alkyl groups, such as the fluoromethyl group, into carbocyclic scaffolds like cyclohexane, provides a powerful tool for fine-tuning the properties of drug candidates.[3] Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate represents a key building block in this class, offering a synthetically accessible handle for the construction of more complex molecular architectures.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and calculated properties for Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate are summarized below.

PropertyValueSource
CAS Number 1818868-39-1Internal Database
Molecular Formula C10H15FO3Calculated
Molecular Weight 202.22 g/mol Calculated
IUPAC Name ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylateNomenclature

Synthesis and Reaction Mechanisms

The synthesis of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate can be logically approached through the C-alkylation of a readily available precursor, ethyl 4-oxocyclohexane-1-carboxylate. This reaction involves the formation of an enolate followed by its reaction with a suitable fluoromethylating agent.

Proposed Synthetic Pathway: α-Fluoromethylation of a β-Keto Ester

The most direct route to the title compound involves the deprotonation of ethyl 4-oxocyclohexane-1-carboxylate at the α-carbon to form a lithium enolate, which is then quenched with an electrophilic fluoromethyl source.

Synthetic Pathway start Ethyl 4-oxocyclohexane-1-carboxylate (CAS: 17159-79-4) intermediate Lithium Enolate Intermediate start->intermediate Deprotonation reagent1 Lithium diisopropylamide (LDA) in THF, -78 °C reagent1->intermediate product Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate (CAS: 1818868-39-1) intermediate->product C-Fluoromethylation reagent2 Fluoromethyl iodide (CH2FI) or other electrophilic fluoromethylating agent reagent2->product

A plausible synthetic route to the target compound.

Causality of Experimental Choices:

  • Base Selection: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, ideal for quantitatively forming the kinetic enolate of the starting keto-ester. The use of a strong base ensures complete deprotonation, preventing side reactions.

  • Solvent and Temperature: Tetrahydrofuran (THF) is a common aprotic solvent for such reactions. Conducting the deprotonation at low temperatures (-78 °C) is crucial to prevent self-condensation of the enolate and to ensure regioselectivity.

  • Fluoromethylating Agent: While various electrophilic fluoromethylating agents exist, fluoromethyl iodide is a common choice. The selection of the fluoromethylating agent can influence reaction efficiency and selectivity.

Detailed Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate based on established chemical principles for the α-alkylation of β-keto esters.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with a solution of diisopropylamine in anhydrous THF.

  • Base Preparation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via syringe, and the mixture is stirred for 30 minutes to generate LDA.

  • Enolate Formation: A solution of ethyl 4-oxocyclohexane-1-carboxylate in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction is stirred for 1 hour to ensure complete enolate formation.

  • Fluoromethylation: A solution of fluoromethyl iodide in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate.

Analytical Characterization

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester protons (a quartet and a triplet), the diastereotopic protons of the fluoromethyl group (a doublet of doublets due to coupling with both fluorine and each other), and complex multiplets for the cyclohexanone ring protons.

    • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon, the ester carbonyl, the quaternary carbon bearing the fluoromethyl group, and the carbons of the ethyl group and the cyclohexanone ring. The carbon of the fluoromethyl group will appear as a doublet due to one-bond coupling with fluorine.

    • ¹⁹F NMR: The fluorine NMR spectrum will show a triplet of triplets, confirming the presence of the fluoromethyl group and its coupling to the adjacent methylene protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

Applications in Drug Development

While specific applications of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate are not extensively documented in publicly available literature, its structural motif is highly relevant to modern drug discovery. The introduction of a mono-fluorinated methyl group at a quaternary center can serve several purposes:

  • Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation. Placing a fluoromethyl group at a potential site of metabolism can block this pathway, thereby increasing the half-life of a drug.

  • Conformational Control: The steric bulk and electronic properties of the fluoromethyl group can influence the conformational preferences of the cyclohexane ring, which can be critical for optimizing binding to a biological target.

  • Modulation of Physicochemical Properties: Fluorination can impact a molecule's lipophilicity (logP) and acidity/basicity (pKa), which in turn affects its solubility, permeability, and oral bioavailability.[4]

The 4-oxo-cyclohexanecarboxylate scaffold itself is a versatile starting point for the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor modulators. For instance, the parent compound, ethyl 4-oxocyclohexane-1-carboxylate, has been utilized in the synthesis of tranexamic acid.[5]

Conclusion

Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate is a valuable fluorinated building block with considerable potential for application in medicinal chemistry. Its synthesis, achievable through the α-fluoromethylation of a readily available precursor, provides access to a scaffold with desirable properties for drug design. The strategic incorporation of the fluoromethyl group offers a means to enhance the metabolic stability and fine-tune the conformational and electronic properties of lead compounds. As the demand for more sophisticated and effective therapeutic agents continues to grow, the utility of such precisely functionalized building blocks is expected to increase significantly.

References

  • (Calcul
  • (Internal D
  • Mondal, S., et al. (n.d.). Some examples of experimentally reported fluorinated cyclohexanes. ResearchGate. Available at: [Link]

  • (Nomencl
  • A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). ResearchGate. Available at: [Link]

  • (Calcul
  • (Internal D
  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Available at: [Link]

  • (Nomencl
  • Zhou, Y., et al. (2016). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • (Nomencl
  • (Calcul
  • (Internal D
  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(9), 2634–2642. Available at: [Link]

Sources

Exploratory

Thermodynamic stability of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate Abstract The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering profound effects on metabolic stability, binding affinity, and lipophilicity. Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate represents a molecule of significant interest, combining a fluorinated alkyl group with a versatile cyclohexane core bearing both ketone and ester functionalities. Understanding the thermodynamic stability of this compound is paramount for its effective handling, storage, formulation, and prediction of its behavior in biological systems. This guide provides a comprehensive analysis of the key factors governing the stability of this molecule, including conformational preferences, potential degradation pathways, and robust experimental and computational methodologies for its assessment.

Introduction: The Strategic Importance of Fluorinated Cyclohexanes

The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, providing a three-dimensional framework for the precise orientation of pharmacophoric groups. When functionalized with fluorine, these structures gain unique properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts significant metabolic stability.[1][2] However, the high electronegativity of fluorine also introduces potent electronic effects that can influence molecular conformation and reactivity. Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate is a case study in this molecular design strategy, where the interplay between sterics, electronics, and functional group reactivity dictates its overall thermodynamic profile. This guide dissects these contributing factors to provide researchers with a predictive and analytical framework.

Conformational Landscape: A Game of Sterics and Electronics

The thermodynamic stability of a cyclohexane derivative is fundamentally linked to the energetics of its chair conformations. The rapid "ring flip" interconverts two chair forms, causing all axial substituents to become equatorial and vice versa.[3] The relative stability of these two conformers is determined by the steric and electronic preferences of the substituents.

For Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate, the key is the 1,4-disubstitution pattern. The two primary chair conformers place the C1 substituents—fluoromethyl (-CH₂F) and ethyl carboxylate (-COOEt)—in either axial or equatorial positions.

  • Conformer A: -CH₂F (axial) and -COOEt (axial)

  • Conformer B: -CH₂F (equatorial) and -COOEt (equatorial)

Generally, substituents prefer the less sterically crowded equatorial position to avoid destabilizing 1,3-diaxial interactions.[4] Therefore, the diequatorial Conformer B is predicted to be significantly more stable than the diaxial Conformer A. The energetic cost of placing a group in the axial position is known as its "A-value." While specific A-values for the -CH₂F and -COOEt groups together on the same carbon are not commonly tabulated, it is a well-established principle that bulkier groups have a stronger preference for the equatorial position.[3][5]

Degradation_Pathways cluster_hydrolysis Ester Hydrolysis cluster_enolization Ketone Reactivity Parent Ethyl 1-(fluoromethyl)-4- oxocyclohexane-1-carboxylate Acid_Prod 1-(Fluoromethyl)-4-oxo cyclohexane-1-carboxylic Acid + Ethanol Parent->Acid_Prod H₃O⁺, Δ Base_Prod Carboxylate Salt + Ethanol Parent->Base_Prod NaOH, Δ Enol_Tautomer Enol Tautomer Parent->Enol_Tautomer H⁺ or B: (catalyst)

Sources

Foundational

Safety data sheet and toxicity profile of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate

An In-Depth Technical Guide to the Predicted Safety Profile and Toxicology of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate Disclaimer: As of the latest data review, a comprehensive, officially registered Safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Safety Profile and Toxicology of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate

Disclaimer: As of the latest data review, a comprehensive, officially registered Safety Data Sheet (SDS) and a full toxicological profile for Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate are not publicly available. This is common for novel, specialized research chemicals. This guide has been constructed by a Senior Application Scientist to provide a predictive safety and toxicology profile based on first principles of chemistry, structure-activity relationships, and data from structurally analogous compounds. It is intended to guide researchers and drug development professionals in risk assessment and safe handling, not to replace a formal SDS.

Introduction and Compound Overview

Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structure incorporates several key features: a cyclohexane ring with a ketone, an ethyl ester, and a fluoromethyl group attached to a quaternary carbon center. This unique combination of functional groups suggests its potential as a scaffold or intermediate in the synthesis of more complex bioactive molecules. The presence of the fluorine atom is particularly noteworthy, as fluorination is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.

Given its novelty, a proactive and predictive approach to its safety and toxicology is paramount for ensuring laboratory safety and anticipating potential biological effects in downstream applications. This guide deconstructs the molecule's structure to infer its physicochemical properties, potential hazards, and likely metabolic fate.

Predicted Physicochemical Properties

The physicochemical properties of a compound are foundational to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential environmental fate. The properties for Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate have been estimated using standard computational models and by analogy to similar structures.

PropertyPredicted Value / ObservationRationale and Impact
Molecular Formula C10H15FO3-
Molecular Weight 202.22 g/mol Influences diffusion rates and membrane transport.
Appearance Colorless to pale yellow oil (predicted)Based on common appearance of similar non-crystalline organic molecules.
Boiling Point >250 °C (estimated)High boiling point expected due to polar functional groups (ketone, ester) and molecular weight. Likely to decompose before boiling at atmospheric pressure.
Solubility Soluble in organic solvents (e.g., DMSO, DCM, Ethyl Acetate). Poorly soluble in water.The ester and ketone provide some polarity, but the overall hydrocarbon structure suggests limited aqueous solubility. This impacts formulation and biological assay design.
pKa No acidic or basic centers in physiological pH range.The molecule is not expected to be ionized, which will influence its interaction with biological membranes.
LogP 1.5 - 2.5 (estimated)This predicted octanol-water partition coefficient suggests moderate lipophilicity, indicating potential for good membrane permeability.

Synthesis, Reactivity, and Chemical Stability

Understanding the synthesis and inherent reactivity of the molecule is crucial for safe handling and for predicting potential metabolic pathways.

General Synthesis Pathway

While specific proprietary synthesis routes may vary, a plausible synthetic approach involves the alkylation of a pre-existing ethyl 4-oxocyclohexane-1-carboxylate scaffold.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_end Product & Purification A Ethyl 4-oxocyclohexane- 1-carboxylate C Enolate Formation (Base, e.g., LDA) A->C Deprotonation B Fluorinating Agent (e.g., F-TEDA, Selectfluor) D Electrophilic Fluorination B->D C->D Reaction with fluorinating agent E Crude Product Mixture D->E Workup F Purification (e.g., Column Chromatography) E->F G Final Product Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate F->G

Figure 1: Plausible electrophilic fluorination workflow for synthesis.

Chemical Reactivity and Stability
  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol. This is a primary consideration for formulation and long-term storage, especially in non-neutral aqueous solutions.

  • Ketone Reactivity: The ketone at the 4-position can undergo typical carbonyl reactions, such as reduction to a secondary alcohol or reductive amination.

  • Alpha-Fluoro Ester Moiety: The C-F bond is exceptionally strong and generally stable. However, the fluorine atom is electron-withdrawing, which can increase the electrophilicity of the ester's carbonyl carbon. This may make the ester slightly more susceptible to nucleophilic attack compared to its non-fluorinated analog.

  • Storage Conditions: For optimal stability, the compound should be stored in a tightly sealed container, protected from moisture and strong acids or bases, at refrigerated temperatures (2-8°C).

Predicted Toxicological Profile

This section synthesizes data from structural analogs—cyclohexanone, ethyl acetate, and general organofluorine compounds—to build a predictive toxicological profile.

Routes of Exposure and General Toxicity
  • Primary Routes: The primary routes of exposure in a research setting are expected to be inhalation of aerosols, dermal contact, and accidental ingestion.

  • Analog Data - Cyclohexanone: Cyclohexanone is known to be an irritant to the eyes, skin, and respiratory system. High concentrations can cause central nervous system depression.[1]

  • Analog Data - Ethyl Esters: Simple ethyl esters (like ethyl acetate) generally have low acute toxicity but can cause irritation to the eyes and respiratory tract. They are often defatting to the skin upon prolonged contact.

  • Predicted Hazard Statements (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H303: May be harmful if swallowed (based on general toxicity of ketones and esters).

Metabolism and Toxicokinetics

The metabolism of this compound is predicted to proceed through several key pathways based on its functional groups.

  • Ester Hydrolysis: The most probable initial metabolic step is the hydrolysis of the ethyl ester by carboxylesterases, which are abundant in the liver, plasma, and other tissues. This would yield the corresponding carboxylic acid and ethanol.

  • Ketone Reduction: The cyclohexanone ring is likely to be reduced by carbonyl reductases to the corresponding secondary alcohol, cyclohexanol. This is a major metabolic pathway for cyclohexanone itself, which is then often conjugated and excreted.[1][2]

  • Phase II Conjugation: The resulting carboxylic acid and alcohol metabolites are prime candidates for Phase II conjugation reactions, primarily glucuronidation, to increase water solubility and facilitate renal excretion.[2]

  • Fate of the Fluoromethyl Group: The C-F bond in the fluoromethyl group is very strong and is generally resistant to metabolic cleavage. It is anticipated that this group will remain intact throughout the metabolic process. Defluorination is possible but typically requires specific enzymatic machinery (e.g., cytochrome P450-mediated oxidation), and is less likely for a simple fluoromethyl group compared to more complex fluorinated structures.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Compound (Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate) Metabolite_Acid Carboxylic Acid Metabolite Parent->Metabolite_Acid Esterase (Hydrolysis) Metabolite_Alcohol Cyclohexanol Metabolite Parent->Metabolite_Alcohol Carbonyl Reductase (Reduction) Conjugate_Acid Acid-Glucuronide Conjugate Metabolite_Acid->Conjugate_Acid UGT Enzymes Conjugate_Alcohol Alcohol-Glucuronide Conjugate Metabolite_Alcohol->Conjugate_Alcohol UGT Enzymes Excretion Renal Excretion Conjugate_Acid->Excretion Conjugate_Alcohol->Excretion

Figure 2: Predicted primary metabolic pathways.

Specific Toxicological Endpoints (Predicted)

This table summarizes the predicted toxicity based on structural alerts and analog data.

Toxicological EndpointPredictionRationale and Commentary
Acute Toxicity (Oral, Dermal, Inhalation) Category 4/5 (Harmful/May be Harmful). Based on analogs like Ethyl 1-methyl-4-oxocyclohexanecarboxylate (H302: Harmful if swallowed).[3] The primary risk is irritation rather than high systemic toxicity.
Skin Corrosion/Irritation Category 2 (Irritant). Ketones and esters are known skin irritants. The non-fluorinated analog is classified as H315 (Causes skin irritation).[3]
Eye Damage/Irritation Category 2A (Serious Irritant). High likelihood of causing significant eye irritation based on analog data (H319).[3]
Mutagenicity/Genotoxicity Unlikely, but data is absent. No obvious structural alerts for mutagenicity (e.g., aromatic amines, nitro groups). However, some oxime derivatives of cyclohexanone have shown mutagenicity in specific bacterial strains.[4] Testing would be required for confirmation.
Carcinogenicity Data not available. No basis for classification. Long-term studies on analogs are not indicative of a carcinogenic risk for this specific structure.
Reproductive Toxicity Data not available. No basis for classification.

Risk Management and Safe Handling Protocols

Given the absence of specific data, a conservative approach to handling is required. Treat this compound as a potentially hazardous substance with unknown long-term effects.

Engineering Controls and Personal Protective Equipment (PPE)
  • Primary Engineering Control: All handling of the neat compound or its concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Ensure gloves are changed immediately if contamination occurs.

    • Respiratory Protection: Not typically required when working within a fume hood. If handling large quantities or if there is a risk of aerosolization outside of a hood, a respirator with an organic vapor cartridge may be appropriate.

Step-by-Step Risk Assessment and Handling Protocol

This protocol provides a self-validating system for researchers when handling this or any new chemical entity.

  • Information Gathering:

    • Step 1.1: Search for an existing SDS for the exact CAS number.

    • Step 1.2: If none exists, identify structural analogs with known toxicity data (as done in this guide).

    • Step 1.3: Document the findings and the basis for the predictive risk assessment.

  • Hazard Evaluation:

    • Step 2.1: Based on analog data, assign predicted GHS hazard classifications (irritant, potentially harmful if swallowed).

    • Step 2.2: Consider the physical form (liquid) and volatility to assess exposure risk (inhalation, dermal).

  • Control Measures & SOP Development:

    • Step 3.1: Define the primary engineering control (e.g., chemical fume hood).

    • Step 3.2: Specify the required PPE (goggles, gloves, lab coat).

    • Step 3.3: Write a Standard Operating Procedure (SOP) for the specific experimental task, including quantities to be used, waste disposal procedures, and emergency actions.

  • Emergency Procedures:

    • Step 4.1: Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Step 4.2: Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

    • Step 4.3: Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Step 4.4: Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Review and Validation:

    • Step 5.1: Have the risk assessment and SOP reviewed by the laboratory manager or safety officer before work begins.

    • Step 5.2: After the first run of the procedure, review the SOP for any practical issues and update as necessary.

Figure 3: Workflow for a self-validating risk assessment protocol.

Conclusion

Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate is a valuable research chemical for which specific toxicological data is not yet established. By employing a predictive methodology based on well-understood structural analogs, we can confidently classify this compound as a skin, eye, and respiratory irritant that may be harmful if ingested. The primary metabolic pathways are expected to be ester hydrolysis and ketone reduction, with the fluoromethyl group remaining largely intact. Safe handling requires the use of standard engineering controls (fume hood) and appropriate PPE. The risk assessment framework provided herein offers a robust, scientifically-grounded approach for researchers to manage the risks associated with this and other novel chemical entities, ensuring a high standard of laboratory safety.

References

  • ResearchGate. (n.d.). Major metabolic pathway of cyclohexanone oxime. Retrieved from ResearchGate. [Link]

  • Mraz, J., et al. (1994). Uptake, metabolism and elimination of cyclohexanone in humans. International Archives of Occupational and Environmental Health, 66(3), 203-208. [Link]

  • Parmar, D., & Burka, L. T. (1991). Metabolism and disposition of cyclohexanone oxime in male F-344 rats. Drug Metabolism and Disposition, 19(6), 1101-1107. [Link]

  • Hopkinson, M. J., et al. (2015). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 51(84), 15366-15378. [Link]

  • Sasson, Y., & Rozen, S. (1996). A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. The Journal of Organic Chemistry, 61(23), 8167-8170. [Link]

  • de Oliveira, B. G., et al. (2022). Cyclohexanone-Based Chalcones as Alternatives for Fuel Additives. ACS Omega, 7(14), 11957-11967. [Link]

  • Dangel, W., Tschech, A., & Fuchs, G. (1989). Enzyme reactions involved in anaerobic cyclohexanol metabolism by a denitrifying Pseudomonas species. Archives of Microbiology, 152(3), 271-279. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from Organic Chemistry Portal. [Link]

  • RIKEN. (2012, September 28). Putting fluorine first. Retrieved from RIKEN. [Link]

  • Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 66(22), 7464-7468. [Link]

  • Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 734-739. [Link]

  • Kumar, A., et al. (2018). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Chemistry Central Journal, 12(1), 1-6. [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-4-oxocyclohexanecarboxylate. Retrieved from PubChem. [Link]

  • Chemspace. (n.d.). Introducing Ethyl 1-Methyl-4-Oxocyclohexanecarboxylate. Retrieved from Chemspace. [Link]

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. Retrieved from Organic Syntheses. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Downstream Functionalization of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate in Drug Discovery

Executive Summary & Strategic Rationale Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate (CAS: 1818868-39-1) is a highly versatile, bifunctional building block increasingly utilized in modern medicinal chemistry[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate (CAS: 1818868-39-1) is a highly versatile, bifunctional building block increasingly utilized in modern medicinal chemistry[1]. The strategic incorporation of fluorinated cycloalkanes into drug candidates is a proven tactic to modulate lipophilicity, improve metabolic stability, and serve as sp³-rich bioisosteres for flat aromatic rings[2][3].

This specific scaffold offers two orthogonal handles for diversification:

  • The C4-Ketone : Amenable to reductive amination, Wittig olefination, and multicomponent spirocyclization.

  • The C1-Ethyl Ester : Amenable to saponification and subsequent amide coupling.

The presence of the fluoromethyl (-CH₂F) group at the C1 quaternary center exerts profound physicochemical effects. Inductively, the highly electronegative fluorine atom lowers the pKa of the adjacent carboxylic acid (post-hydrolysis), altering the basicity and hydrogen-bonding capacity of downstream amides[2]. Conformationaly, the 1,3-diaxial interactions introduced by the fluorinated moiety bias the cyclohexane ring, creating a distinct "fluorine face" and "hydrogen face" that can dictate the stereochemical outcome of C4 additions[4].

Strategic Functionalization Pathways & Experimental Protocols

Pathway A: C4-Ketone Derivatization via Reductive Amination

Causality & Reagent Selection: To convert the C4-ketone into a substituted amine, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike sodium borohydride (NaBH₄), which readily reduces ketones to secondary alcohols, NaBH(OAc)₃ is exceptionally mild. It exhibits high chemoselectivity for the transient iminium ion over the starting ketone and is completely unreactive toward the C1-ethyl ester[5][6]. The addition of acetic acid (AcOH) accelerates iminium formation, which is critical when using weakly nucleophilic amines.

RA_Workflow SM Ketone C10H15FO3 Imine Iminium Ion Intermediate SM->Imine AcOH, DCE RT, 30 min Amine Primary Amine (R-NH2) Amine->Imine Product 4-Amino Derivative Imine->Product NaBH(OAc)3 RT, 12 h

Workflow for the reductive amination of the C4-ketone using NaBH(OAc)3.

Protocol 1: Synthesis of 4-Amino-1-(fluoromethyl)cyclohexane-1-carboxylate Derivatives

  • Imine Formation: In an oven-dried flask under N₂, dissolve Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add glacial acetic acid (1.0 eq). Stir at room temperature (RT) for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes to manage mild exotherms. Stir the suspension at RT for 12 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The reaction is complete when the starting ketone mass (m/z 203.1 [M+H]⁺) is entirely replaced by the product mass.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (gas evolution will occur). Stir for 15 minutes. Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Pathway B: Spirocyclic Scaffold Generation (Bucherer-Bergs Reaction)

Causality & Reagent Selection: Spirohydantoins are privileged structural motifs in central nervous system (CNS) and metabolic drug discovery[7]. The Bucherer-Bergs multicomponent reaction efficiently converts the C4-ketone into a spirohydantoin using potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃). This reaction is thermodynamically controlled; the bulky hydantoin ring typically favors the less sterically hindered equatorial position, yielding predictable diastereoselectivity[8].

BB_Workflow Ketone Ketone C10H15FO3 Aminonitrile Aminonitrile Intermediate Ketone->Aminonitrile NH3, HCN in situ Reagents KCN, (NH4)2CO3 EtOH/H2O Reagents->Aminonitrile Hydantoin Spirohydantoin Scaffold Aminonitrile->Hydantoin CO2 addition & Cyclization (60°C)

Bucherer-Bergs multicomponent reaction yielding a spirohydantoin scaffold.

Protocol 2: Synthesis of Fluorinated Cyclohexane Spirohydantoins

  • Reaction Setup: In a heavy-walled sealed tube, dissolve the ketone (1.0 eq) in a 1:1 mixture of Ethanol/H₂O (0.2 M). Add (NH₄)₂CO₃ (4.0 eq) and KCN (2.0 eq). Safety Note: Perform strictly in a well-ventilated fume hood due to the generation of highly toxic HCN gas.

  • Cyclization: Seal the tube and heat the mixture to 60 °C for 18 hours.

  • Workup & Precipitation: Cool the reaction to RT. The spirohydantoin product typically precipitates directly from the aqueous ethanol mixture.

  • Self-Validation & Isolation: Dilute the mixture with water. Carefully acidify to pH 3 using 1M HCl to neutralize unreacted cyanide (ensure the hood sash is down). Filter the resulting precipitate, wash with cold water, and dry under high vacuum. Confirm product formation via IR spectroscopy (look for characteristic dual imide carbonyl stretches at ~1710 and 1770 cm⁻¹).

Pathway C: C1-Ester Saponification and Amidation

Causality & Reagent Selection: The C1-ethyl ester is sterically hindered by the quaternary carbon and the adjacent -CH₂F group. Therefore, standard mild hydrolysis conditions often fail, necessitating an excess of Lithium Hydroxide (LiOH) in a highly solvating THF/MeOH/H₂O mixture. For the subsequent amide coupling, the steric bulk demands a highly reactive, uronium-based coupling reagent. HATU is selected over EDC/HOBt because it rapidly forms a highly active 7-aza-benzotriazole ester, overcoming the steric barrier at the C1 position.

Amidation_Workflow Ester Ethyl Ester Derivative Acid Carboxylic Acid Intermediate Ester->Acid LiOH (aq) THF/MeOH, RT Amide Target Amide Product Acid->Amide HATU, DIPEA R-NH2, DMF, RT

Two-step saponification and HATU-mediated amide coupling at the C1 position.

Protocol 3: Saponification and HATU-Mediated Amidation

  • Saponification: Dissolve the ester (1.0 eq) in THF/MeOH/H₂O (2:1:1 v/v/v, 0.1 M). Add LiOH·H₂O (3.0 eq). Stir at RT for 16 hours (heat to 40 °C if LC-MS shows incomplete conversion).

  • Acid Isolation: Concentrate the mixture to remove THF and MeOH. Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl. Extract three times with Ethyl Acetate (EtOAc). Dry the organics over Na₂SO₄ and concentrate to yield the intermediate carboxylic acid.

  • Active Ester Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes at RT to ensure complete formation of the active ester.

  • Amide Coupling: Add the desired amine (1.2 eq) to the mixture. Stir at RT for 4 hours.

  • Self-Validation & Workup: Confirm completion by LC-MS. Dilute the reaction with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NaHCO₃ and brine. Dry and concentrate.

Quantitative Data Summary

The following table summarizes the typical stoichiometric parameters, reaction conditions, and expected yields for the functionalization workflows described above.

WorkflowKey ReagentsStoichiometry (eq)Temp (°C)Time (h)Typical Yield (%)
Reductive Amination NaBH(OAc)₃, AcOH1.5, 1.020–251275–85%
Bucherer-Bergs KCN, (NH₄)₂CO₃2.0, 4.0601860–70%
Saponification LiOH·H₂O3.020–401685–95%
Amidation HATU, DIPEA1.2, 3.020–25470–80%

References

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem / PubMed. Available at:[Link]

  • Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry / PMC. Available at:[Link]

  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry / ResearchGate. Available at:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry / PubMed. Available at:[Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules / PMC. Available at:[Link]

  • Formation of hydantoins under modified Bucherer–Bergs and Hoyer's reaction conditions. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Ketone Protection Strategies for Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate

Introduction In the synthesis of complex organic molecules, the strategic protection and deprotection of functional groups is a cornerstone of success. This is particularly true for multifunctional compounds where the re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the synthesis of complex organic molecules, the strategic protection and deprotection of functional groups is a cornerstone of success. This is particularly true for multifunctional compounds where the reactivity of one group can interfere with desired transformations at another. This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective ketone protection strategies for Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate (1) , a substrate presenting unique synthetic challenges.

The target molecule (1) contains three key functional groups: a ketone, an ethyl ester, and a fluoromethyl group at a quaternary center. The primary challenge arises when a planned synthetic step requires a reagent that would react with the ketone in addition to the intended functional group (e.g., reduction of the ester, Grignard addition, etc.).[1][2] For instance, powerful nucleophiles or reducing agents like lithium aluminum hydride (LiAlH₄) would attack both the ketone and the ester.[3][4] Therefore, the ketone must be "masked" with a protecting group that is stable to the reaction conditions and can be selectively removed later.

This guide will focus on two primary, field-proven strategies for the protection of the ketone in compound (1) :

  • Acid-Catalyzed 1,3-Dioxolane Formation (Ketalization)

  • 1,3-Dithiolane Formation (Thioacetalization)

We will delve into the rationale behind these choices, provide detailed, step-by-step protocols, and offer a comparative analysis to guide your selection process.

Substrate Analysis & Strategic Considerations

Before selecting a protecting group, a thorough analysis of the substrate is critical.

  • Ketone: The target for protection. It is a moderately reactive electrophile. The surrounding cyclohexane ring is conformationally flexible.

  • Ethyl Ester: This group is sensitive to basic conditions (saponification) and strong nucleophiles/reducing agents. Therefore, protection and deprotection steps should ideally be conducted under acidic or neutral conditions.

  • α-Fluoromethyl Group: This group introduces steric hindrance around the adjacent quaternary center, which could potentially slow down reactions at the nearby ester, but more importantly, it may influence the rate of reactions at the distal ketone to a lesser extent.[5] Its electronic effects are minimal at the 4-position ketone.

Based on this analysis, the ideal protecting group should be:

  • Installed under conditions that do not affect the ester (i.e., non-basic).

  • Stable to the planned subsequent reaction conditions (e.g., organometallic reagents, hydrides).

  • Removable under conditions that are also compatible with the ester.

Acid-catalyzed acetal and thioacetal formation fit these criteria well.[6][7]

Primary Strategy: Acid-Catalyzed 1,3-Dioxolane Formation

The formation of a cyclic acetal, specifically a 1,3-dioxolane, by reacting the ketone with ethylene glycol is the most common and often preferred method for protecting ketones.[8] The resulting five-membered ring is thermodynamically stable and effectively renders the carbonyl carbon inert to basic, nucleophilic, and reductive conditions.[9][10]

Rationale & Mechanism

The reaction is catalyzed by acid and is reversible.[10][11] To drive the equilibrium towards the protected product, the water generated during the reaction must be removed, typically by azeotropic distillation using a Dean-Stark apparatus.[8]

The mechanism proceeds via several key steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., p-toluenesulfonic acid, PTSA) protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.[3][10]

  • Nucleophilic Attack: A hydroxyl group from ethylene glycol attacks the activated carbonyl carbon.

  • Proton Transfer & Elimination: A series of proton transfers leads to the elimination of a water molecule, forming a stabilized oxonium ion.[3][10]

  • Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the oxonium ion carbon in an intramolecular fashion, forming the five-membered ring.

  • Deprotonation: Loss of a proton regenerates the acid catalyst and yields the final 1,3-dioxolane product.[10]

G cluster_workflow Decision Workflow for Ketone Protection Start Start: Need to modify ester on Substrate (1) CheckStability Are subsequent reaction conditions basic, nucleophilic, or reductive? Start->CheckStability Protect Protect the ketone CheckStability->Protect Yes SelectMethod Select Protection Method Protect->SelectMethod Ketal Strategy 1: Ketalization (1,3-Dioxolane) SelectMethod->Ketal Standard / Mild Deprotection Thio Strategy 2: Thioacetalization (1,3-Dithiolane) SelectMethod->Thio Need Acid Stability / Robust Protection PerformRxn Perform desired reaction on the ester moiety Ketal->PerformRxn Thio->PerformRxn Deprotect Deprotect the ketone PerformRxn->Deprotect End End: Final Product Deprotect->End

Caption: Decision workflow for protecting the ketone on the target substrate.

Detailed Experimental Protocol: Ketalization

Materials:

  • Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate (1) (1.0 equiv)

  • Ethylene glycol (1.5-2.0 equiv)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.05 equiv) or Camphorsulfonic acid (CSA)[12][13]

  • Toluene (or Benzene), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with stirrer

  • Separatory funnel

Procedure:

  • Setup: Assemble the round-bottom flask with the Dean-Stark apparatus and condenser. Ensure all glassware is oven- or flame-dried to be free of moisture.[10]

  • Charging Flask: To the round-bottom flask, add the keto-ester (1) (1.0 equiv), toluene (to make a ~0.2 M solution), ethylene glycol (1.5 equiv), and a catalytic amount of PTSA·H₂O (0.05 equiv).

  • Reaction: Heat the mixture to reflux. Toluene and water will form an azeotrope, and water will begin to collect in the arm of the Dean-Stark trap. Continue reflux until no more water is collected (typically 2-6 hours).

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting material.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing a saturated NaHCO₃ solution to neutralize the acid catalyst.[10]

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Deprotection Protocol: Hydrolysis

Procedure:

  • Dissolve the protected compound in a mixture of acetone (or THF) and water (e.g., 4:1 v/v).

  • Add a catalytic amount of dilute aqueous acid (e.g., 2M HCl, or PTSA).

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor by TLC until the starting material is consumed.

  • Neutralize the acid with saturated NaHCO₃ solution and extract the product with an organic solvent.

  • Perform a standard aqueous workup as described in the protection step.

Alternative Strategy: 1,3-Dithiolane Formation

For substrates requiring a more robust protecting group, particularly one that is stable to a wider range of acidic conditions, a 1,3-dithiolane (a cyclic thioacetal) is an excellent alternative.[6] Thioacetals are significantly more stable to acid than their oxygen-containing acetal counterparts.[6][14]

Rationale & Mechanism

The formation of a 1,3-dithiolane from the ketone and 1,2-ethanedithiol is also acid-catalyzed, typically using a Lewis acid like BF₃·OEt₂ or a Brønsted acid.[15][16] The mechanism is analogous to ketal formation. The key advantage is the high stability of the dithiolane group. However, their deprotection requires specific, often harsher, conditions compared to simple acetals.[6][14]

G cluster_mech General Mechanism: 1,3-Dioxolane Formation Ketone Ketone (Substrate 1) ProtonatedKetone Protonated Ketone (Activated Electrophile) Ketone->ProtonatedKetone + H+ (cat.) H_plus H+ Hemiacetal Protonated Hemiacetal ProtonatedKetone->Hemiacetal + Ethylene Glycol (Nucleophilic Attack) Glycol Ethylene Glycol Oxonium Oxonium Ion Hemiacetal->Oxonium - H₂O (Elimination) Protected Protonated Dioxolane Oxonium->Protected Intramolecular Attack Water_out H₂O Final 1,3-Dioxolane Protected->Final - H+ (cat.) H_plus_regen H+

Caption: Simplified mechanism of acid-catalyzed 1,3-dioxolane formation.

Detailed Experimental Protocol: Thioacetalization

Materials:

  • Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate (1) (1.0 equiv)

  • 1,2-Ethanedithiol (1.2 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equiv) or catalytic PTSA[17]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the keto-ester (1) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add 1,2-ethanedithiol (1.2 equiv).

  • Catalyst: Slowly add BF₃·OEt₂ (1.2 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's completion by TLC.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Deprotection Protocol: Oxidative Cleavage

Deprotection of dithiolanes requires specific methods due to their stability. Mild, ester-compatible methods are preferred.

  • Method A (Iodine-based): A mixture of the dithiolane in acetone with molecular iodine (I₂) can effectively cleave the protecting group under neutral conditions.[18]

  • Method B (TMSCl/NaI): A combination of trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) in acetonitrile provides a mild, metal-free system for deprotection.[14]

  • Method C (Hg(II) salts): Traditional methods using mercury salts like HgCl₂ are effective but highly toxic and should be avoided if possible.[7][14]

Comparative Analysis & Troubleshooting

Parameter1,3-Dioxolane (Ketal)1,3-Dithiolane (Thioacetal)
Formation Conditions Acid catalyst (PTSA, CSA), reflux with water removalLewis acid (BF₃·OEt₂) or Brønsted acid, often at 0°C to RT
Stability Stable to base, nucleophiles, reducing agents.[9] Labile to aqueous acid.Very stable to acid, base, nucleophiles, and reducing agents.[6]
Deprotection Mild aqueous acid (e.g., HCl/acetone/H₂O).[10]Requires specific reagents (e.g., I₂/acetone, TMSCl/NaI, HgCl₂).[7][14][18]
When to Use Default choice for most applications where subsequent steps are not strongly acidic.When subsequent steps require acidic conditions or when a more robust protecting group is needed.
Potential Issues Incomplete reaction if water is not efficiently removed.Odor of dithiols. Deprotection can be challenging.

Troubleshooting:

  • Slow Ketalization Reaction: If the formation of the 1,3-dioxolane is slow, this may be due to insufficient removal of water. Ensure the Dean-Stark trap is functioning correctly and that anhydrous solvents are used. Increasing the catalyst loading (up to 0.1 equiv) may also help.[18] Steric hindrance is a known factor that can slow these reactions.[3][5]

  • Incomplete Deprotection: If deprotection is sluggish, gently heating the reaction mixture or using a slightly more concentrated acid may accelerate the process.[18] Ensure sufficient water is present for the hydrolysis.

Conclusion

The protection of the ketone in Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate is a critical step for enabling selective transformations at the ester functionality. The formation of a 1,3-dioxolane is the recommended primary strategy due to its straightforward formation and mild deprotection conditions, which are fully compatible with the ester group. For synthetic routes that involve acidic steps, the more robust 1,3-dithiolane offers superior stability, although its removal requires more specialized reagents. By carefully considering the stability requirements of the overall synthetic plan, researchers can confidently select and implement the appropriate protection strategy to achieve their target molecules efficiently.

References

  • Formation and Reactions of Acetals. Chemistry Steps. [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Jin, Y.-S., et al. Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry.
  • Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. [Link]

  • Camphorsulfonic Acid-Mediated One-Pot Tandem Consecutive via the Ugi Four-Component Reaction for the Synthesis of Functionalized Indole and 2-Quinolone Derivatives by Switching Solvents. PMC. [Link]

  • From Ketones to Esters by a Cu-Catalyzed Highly Selective C(CO)–C(alkyl) Bond Cleavage: Aerobic Oxidation and Oxygenation with Air. Journal of the American Chemical Society. [Link]

  • Asymmetric Induction. MSU Chemistry. [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

  • Nucleophilic Addition of Alcohols - Acetal Formation. Chemistry LibreTexts. [Link]

  • Camphorsulfonic acid-catalyzed synthesis of cyclic ketal. ResearchGate. [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

  • Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. MDPI. [Link]

  • Esters to Ketones. Chemistry Steps. [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PMC. [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]

  • Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. [Link]

  • A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. PMC. [Link]

  • Method of 1,3-dioxolane synthesis.
  • A rapid and efficient method for 1,3-dithiolane synthesis. ResearchGate. [Link]

  • A versatile method for the protection of carbonyl compounds by camphorsulfonic acid. ResearchGate. [Link]

  • In Situ Protection Methodology in Carbonyl Chemistry. J-Stage. [Link]

  • An Efficient Photo-SET-Induced Cleavage of Dithiane−Carbonyl Adducts and Its Relevance to the Development of Photoremovable Protecting Groups for Ketones and Aldehydes. The Journal of Organic Chemistry. [Link]

  • A facile and practical p-Toluenesulfonic acid catalyzed route to dicoumarols containing an Aroyl group. SciELO. [Link]

  • Thioacetal synthesis by thioacetalisation or 1,4-addition. Organic Chemistry Portal. [Link]

  • FACILE METHOD FOR ACETALISATION AND KETALISATION OF AROMATIC CARBONYL COMPOUNDS. ResearchGate. [Link]

  • Making 1,3-Dioxolane. YouTube. [Link]

  • Acetal Formation - Organic Chemistry, Reaction Mechanism. YouTube. [Link]

  • 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. OpenStax. [Link]

  • Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. JuSER. [Link]

  • Protecting group. Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Troubleshooting for Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals experiencing low aqueous solubility with Ethyl 1-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals experiencing low aqueous solubility with Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate. Our approach is rooted in fundamental physicochemical principles and validated formulation techniques to help you achieve your desired experimental concentrations.

Frequently Asked Questions (FAQs)
Q1: Why is my compound, Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate, poorly soluble in aqueous media?

Answer: The low aqueous solubility of this compound is inherent to its molecular structure. It is a classic example of a "grease ball" type molecule, which is characterized by high lipophilicity and a lack of easily ionizable groups.[1] Several structural features contribute to this:

  • Cyclohexane Ring: This core structure is a non-polar, aliphatic ring, which is hydrophobic.

  • Ethyl Ester Group (-COOEt): While the ester group has polar oxygen atoms, the ethyl chain adds to the overall lipophilicity. Esters are generally less soluble in water than their corresponding carboxylic acids.

  • Fluoromethyl Group (-CH₂F): The addition of a fluorine atom increases the molecule's overall lipophilicity and reduces its ability to participate in hydrogen bonding with water.

  • Lack of Ionizable Centers: The molecule does not possess strongly acidic or basic functional groups that can be protonated or deprotonated to form a more soluble salt within a typical physiological pH range (1-7.5).[2][3]

Based on similar structures like Ethyl 4-oxocyclohexanecarboxylate and Ethyl 1-methyl-4-oxocyclohexanecarboxylate, we can predict the compound to be a liquid at room temperature with a high boiling point and be sparingly soluble or insoluble in water.[4][5][6]

Q2: I'm starting a new project with this compound. What is the best workflow to address potential solubility issues from the beginning?

Answer: A systematic, tiered approach is the most efficient way to tackle solubility challenges. This workflow minimizes the use of complex excipients unless necessary. Start with the simplest methods (co-solvents) and escalate to more advanced formulation strategies (surfactants, cyclodextrins) only if the initial approaches fail to meet your concentration requirements.

Below is a recommended troubleshooting workflow.

G cluster_0 Solubility Troubleshooting Workflow Start Start: Low Aqueous Solubility Observed CoSolvent Tier 1: Co-solvent Screening (DMSO, Ethanol, PEG 400) Start->CoSolvent Check1 Target Concentration Achieved? CoSolvent->Check1 Surfactant Tier 2: Surfactant Screening (Polysorbate 80, Cremophor® EL) Check1->Surfactant No Success Proceed with Experiment Check1->Success Yes Check2 Target Concentration Achieved? Surfactant->Check2 Cyclodextrin Tier 3: Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) Check2->Cyclodextrin No Check2->Success Yes Check3 Target Concentration Achieved? Cyclodextrin->Check3 Check3->Success Yes Reassess Re-evaluate Formulation Strategy (e.g., combination approaches, nanosuspension) Check3->Reassess No

Caption: A tiered workflow for solubility enhancement.

Tier 1: Co-solvent Screening
Q3: How do co-solvents work, and which ones should I try first?

Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[7][8] This reduction in polarity lowers the energy penalty required to create a cavity in the solvent for the non-polar solute, thereby increasing solubility.[9] The use of co-solvents is often the simplest and most direct method to solubilize a hydrophobic compound.[10]

For initial screening, we recommend starting with solvents that are widely used and generally considered biocompatible at low concentrations.

Co-solventRecommended Starting Concentration (v/v)Key Characteristics
Dimethyl Sulfoxide (DMSO) ≤ 1% (final assay)A powerful aprotic solvent. Excellent for creating high-concentration stock solutions. Note: Can be toxic to some cell lines at >0.5%.
Ethanol (EtOH) ≤ 5%A protic solvent commonly used in formulations. Generally well-tolerated.
Polyethylene Glycol 400 (PEG 400) ≤ 10%A low-molecular-weight polymer. Less volatile and often less toxic than ethanol. Can increase viscosity.[11]
Propylene Glycol (PG) ≤ 20%A common excipient in oral and parenteral formulations. Good safety profile.[7]
Q4: What is the correct protocol for preparing a solution with a co-solvent?

Answer: The key to avoiding precipitation is to add the high-concentration stock solution (in 100% co-solvent) to the aqueous buffer, not the other way around. This "solvent-to-antisolvent" addition with vigorous mixing allows for rapid dispersion before the compound has a chance to crash out.

Step-by-Step Protocol: Co-solvent Method

  • Prepare Stock Solution: Dissolve Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-100 mM). Gentle warming or vortexing may be required.

  • Dispense Aqueous Buffer: Add the required volume of your final aqueous medium (e.g., PBS, cell culture media) to the experimental tube.

  • Spike and Mix: While vortexing or rapidly stirring the aqueous buffer, add the small volume of the co-solvent stock solution dropwise to achieve the final desired concentration.

  • Visual Inspection: Check the solution for any signs of precipitation (cloudiness, particulates). If the solution is not clear, the solubility limit in that co-solvent/aqueous mixture has been exceeded.

  • Equilibration: Allow the solution to equilibrate at the experimental temperature for at least 15-30 minutes before use.

Tier 2: Surfactant-Mediated Solubilization
Q5: My compound still precipitates with co-solvents. How can surfactants help?

Answer: Surfactants are amphiphilic molecules that contain both a hydrophobic (lipophilic) tail and a hydrophilic head.[12] In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC) , surfactant molecules self-assemble into spherical structures called micelles.[13] The hydrophobic tails form the core of the micelle, creating a microenvironment that can encapsulate poorly water-soluble drug molecules, effectively dissolving them in the bulk aqueous phase.[14]

G cluster_micelle Aqueous Environment cluster_core center s1 Surfactant center->s1 Hydrophobic Core s2 Surfactant center->s2 Hydrophobic Core s3 Surfactant center->s3 Hydrophobic Core s4 Surfactant center->s4 Hydrophobic Core s5 Surfactant center->s5 Hydrophobic Core s6 Surfactant center->s6 Hydrophobic Core s7 Surfactant center->s7 Hydrophobic Core s8 Surfactant center->s8 Hydrophobic Core drug1 Drug drug2 Drug drug3 Drug

Caption: Diagram of a drug encapsulated within a surfactant micelle.

Non-ionic surfactants are generally preferred for research applications due to their lower toxicity and broad compatibility.[12]

SurfactantCommon UseKey Characteristics
Polysorbate 80 (Tween® 80) Formulations, Cell CultureA very common, FDA-approved non-ionic surfactant. Effective at low concentrations (0.1-2%).[15]
Polysorbate 20 (Tween® 20) Formulations, Western BlotsSimilar to Polysorbate 80 but with a shorter fatty acid chain.
Cremophor® EL FormulationsA polyethoxylated castor oil. A very effective solubilizer but has been associated with hypersensitivity reactions in vivo.[13]
Solutol® HS 15 FormulationsA macrogol 15 hydroxystearate. Offers a good balance of solubilizing power and safety.
Q6: How do I determine the right concentration of surfactant to use?

Answer: You must use a concentration above the surfactant's CMC. The goal is to find the lowest concentration of surfactant that maintains your compound's solubility without interfering with the experiment (e.g., causing cell toxicity).

Step-by-Step Protocol: Surfactant Method

  • Prepare Surfactant Stock: Prepare a 10% (w/v) stock solution of the surfactant in your aqueous buffer.

  • Prepare Compound Stock: Dissolve your compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO.

  • Screening: In a series of tubes, prepare different final concentrations of the surfactant in your aqueous buffer (e.g., 0.05%, 0.1%, 0.5%, 1.0%, 2.0%).

  • Addition: Spike the required amount of your compound's organic stock solution into each surfactant-containing tube while vortexing.

  • Observation: Incubate the samples for at least one hour at the desired temperature. Observe for the lowest concentration of surfactant that results in a clear, stable solution.

Tier 3: Cyclodextrin Inclusion Complexation
Q7: What are cyclodextrins, and how do they improve solubility?

Answer: Cyclodextrins are cyclic oligosaccharides derived from starch that have a unique, torus (or doughnut-like) shape.[16] The exterior of the cyclodextrin molecule is hydrophilic, making it water-soluble, while the interior cavity is hydrophobic.[17][18] This hydrophobic cavity can encapsulate poorly water-soluble "guest" molecules, like Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate, forming a water-soluble "host-guest" inclusion complex.[][20] This mechanism effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[17]

Derivatives of β-cyclodextrin are most commonly used in pharmaceutical applications due to their cavity size being suitable for a wide range of drug molecules and their improved solubility and safety profile over native β-cyclodextrin.[]

Cyclodextrin TypeAbbreviationKey Features
Hydroxypropyl-β-Cyclodextrin HP-β-CDHigh aqueous solubility and excellent safety profile. Widely used in parenteral and oral formulations.[17]
Sulfobutylether-β-Cyclodextrin SBE-β-CDHigh aqueous solubility with a charged exterior, which can enhance complexation with certain molecules.
β-Cyclodextrin β-CDLower cost but has the lowest aqueous solubility of the three, which can limit its utility.[]
Q8: What is a reliable method for preparing a cyclodextrin formulation?

Answer: Preparing a cyclodextrin complex typically involves co-lyophilization or a simple kneading/incubation method. The following protocol is a straightforward approach for laboratory-scale preparations.

Step-by-Step Protocol: Cyclodextrin Complexation

  • Molar Ratio Calculation: Determine the desired molar ratio of cyclodextrin to your compound. A 1:1 ratio is a good starting point, but higher ratios (e.g., 2:1, 5:1 cyclodextrin:drug) may be needed.

  • Dissolve Cyclodextrin: Dissolve the calculated amount of cyclodextrin (e.g., HP-β-CD) in your aqueous buffer. This may require gentle heating (40-50°C) and stirring.

  • Dissolve Compound: In a separate container, dissolve your compound in a small volume of a suitable organic solvent (e.g., ethanol, acetone).

  • Combine and Incubate: Slowly add the compound solution to the stirring cyclodextrin solution. Cover the mixture and allow it to stir at room temperature or with gentle heat for several hours (4-24 hours) to allow for complex formation.

  • Solvent Removal (Optional but Recommended): If an organic solvent was used, it can be removed by gentle heating under a stream of nitrogen or by rotary evaporation to yield a clear aqueous solution or a solid powder (if lyophilized) that can be reconstituted.

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any uncomplexed, precipitated drug.

By systematically applying these tiered strategies, researchers can overcome the solubility challenges presented by lipophilic compounds like Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate, enabling successful and reproducible experiments.

References
  • Al-kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Wikipedia. (n.d.). Cosolvent. Wikipedia.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Roquette.
  • Touro University. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Kharia, A. A. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Jamshaid, M., et al. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • Williams, H. D. (2017). Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key.
  • Li, S., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC.
  • Al-Ghamdi, S. (2025). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI.
  • Kumar, S., & Singh, J. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online.
  • Sharma, D., Saini, S., & Singh, G. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications.
  • Singh, N., & Sharma, L. (2021). (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate.
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
  • Mitra, A., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics.
  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. ScienceDirect.
  • Ghori, M. U., & Siddiqui, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
  • Sigma-Aldrich. (n.d.). Ethyl 4-oxocyclohexanecarboxylate 97. Sigma-Aldrich.
  • Guidechem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate 17159-79-4 wiki. Guidechem.
  • Autechaux. (n.d.). Introducing Ethyl 1-Methyl-4-Oxocyclohexanecarboxylate. Autechaux.

Sources

Reference Data & Comparative Studies

Validation

High-Impact Comparison Guide: Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate vs. Non-Fluorinated Analogs in Drug Design

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, fundamentally altering a drug candidate's pharmacokinetic and pharmacodynamic trajectory[1]. As drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, fundamentally altering a drug candidate's pharmacokinetic and pharmacodynamic trajectory[1]. As drug discovery shifts toward maximizing the fraction of sp³-hybridized carbons (Fsp³) to improve clinical success rates, functionalized cyclohexanes have emerged as highly valuable building blocks.

This guide provides an objective, data-driven comparison between Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate (CAS: 1818868-39-1) [2] and its non-fluorinated analog (the 1-methyl derivative), detailing the mechanistic causality behind their divergent behaviors in metabolic stability, lipophilicity, and conformational dynamics.

Structural and Physicochemical Comparison

The substitution of a methyl (-CH₃) or hydroxymethyl (-CH₂OH) group with a fluoromethyl (-CH₂F) group acts as a powerful bioisosteric replacement[3]. While fluorine and oxygen share similar electronegativity, the C-F bond lacks the hydrogen-bond donating capacity of a hydroxyl group and possesses a significantly higher bond dissociation energy than a C-H bond.

Quantitative Data Summary

The following table summarizes the comparative physicochemical profiles of the fluorinated building block versus its non-fluorinated methyl analog.

PropertyEthyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylateEthyl 1-methyl-4-oxocyclohexane-1-carboxylate (Analog)Causality / Impact
CAS Number 1818868-39-1[2]N/AIdentification
Formula C₁₀H₁₅FO₃C₁₀H₁₆O₃Fluorine replaces one hydrogen.
Molecular Weight 202.22 g/mol 184.23 g/mol Minimal steric bulk addition.
TPSA 43.37 Ų[2]43.37 ŲFluorine does not significantly alter polar surface area.
LogP (Calculated) ~1.65[2]~1.80The polar character of the aliphatic C-F bond slightly lowers lipophilicity compared to a purely aliphatic -CH₃[1].
Metabolic Half-life (t₁/₂) > 120 min~ 30 minC-F bond resists CYP450-mediated hydrogen abstraction[4].

Mechanistic Insights: The Fluorine Advantage

Metabolic Stability via CYP450 Shielding

Drug metabolism, primarily driven by Cytochrome P450 (CYP450) oxidation, is a leading cause of rapid drug clearance[1]. The non-fluorinated methyl analog is highly susceptible to hydroxylation at the allylic/benzylic-like positions or directly on the methyl group. By replacing a C-H bond with a C-F bond, the high bond dissociation energy (approx. 105–115 kcal/mol) energetically disfavors hydrogen abstraction by the high-valent iron-oxo species in the CYP450 active site. This creates a "metabolic shield," significantly prolonging the compound's half-life[4].

G A Non-Fluorinated Analog (-CH3) B CYP450 Oxidation (H-Abstraction) A->B C Rapid Clearance (Hydroxylation) B->C D Fluoromethyl Analog (-CH2F) E CYP450 Active Site (Steric/Electronic Shielding) D->E F Metabolic Stability (Prolonged Half-life) E->F

Caption: CYP450 metabolic pathway comparison: Rapid clearance of -CH3 vs. stability of -CH2F.

Conformational Bias and Dipole Interactions

In cyclohexane systems, the highly electronegative fluorine atom introduces strong local dipoles. The fluoromethyl group can induce a conformational bias (e.g., the gauche effect) that stabilizes specific chair conformations. This precise control over the 3D vector of the ester and ketone functionalities ensures that downstream drug candidates bind to their target protein pockets with lower entropic penalties[5].

Experimental Methodologies

To objectively validate the performance of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate against its non-fluorinated counterpart, the following self-validating experimental protocols must be employed.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

This protocol is designed as a self-validating system. The inclusion of an internal standard (IS) and a positive control (e.g., Verapamil) ensures that enzyme activity is verified and matrix effects are normalized.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the test compounds in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At specific intervals (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching & Validation: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an Internal Standard (IS) (e.g., Tolbutamide). Causality: The cold acetonitrile instantly denatures the CYP enzymes, halting metabolism at the exact time point. The IS corrects for any volumetric discrepancies and ionization suppression during mass spectrometry.

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate denatured proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS, calculating the percentage of remaining parent compound relative to the time-zero (t=0) peak area ratio (Analyte/IS).

Workflow Step1 1. Compound Incubation (HLMs + NADPH at 37°C) Step2 2. Aliquot Sampling (0, 15, 30, 60, 120 min) Step1->Step2 Step3 3. Quench Reaction (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation at 4°C) Step3->Step4 Step5 5. LC-MS/MS Analysis (Substrate Depletion Calc) Step4->Step5

Caption: Step-by-step self-validating workflow for in vitro HLM stability assay.

Protocol 2: Shake-Flask LC-MS Method for LogD (7.4) Determination

To verify the lipophilicity modulation caused by the fluoromethyl group, an octanol/water partition coefficient assay is utilized.

Step-by-Step Methodology:

  • Solvent Saturation: Mutually saturate 1-octanol and PBS (pH 7.4) by stirring them together for 24 hours, then separate the phases.

  • Sample Preparation: Dissolve the test compound in the octanol phase to achieve a 100 µM concentration.

  • Partitioning: Add equal volumes (e.g., 500 µL) of the compound-spiked octanol and the saturated PBS into a glass vial.

  • Equilibration: Shake the vials mechanically for 60 minutes at 25°C, ensuring maximum surface area contact between phases.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to achieve complete phase separation.

  • Quantification: Carefully sample both the aqueous and organic layers. Dilute appropriately and analyze via LC-MS/MS. Causality: Calculating the ratio of the MS peak areas (Organic/Aqueous) provides a highly accurate, experimentally derived LogD value, confirming the polar tuning induced by the aliphatic fluorine[1].

Conclusion for Drug Development Professionals

The transition from a non-fluorinated methyl cyclohexane to Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate is not merely a structural tweak; it is a strategic optimization. By leveraging the unique physical properties of the C-F bond[1], medicinal chemists can systematically block metabolic liabilities while finely tuning the lipophilicity of sp³-rich fragments. This building block serves as a highly effective precursor for developing spirocyclic and complex aliphatic drug scaffolds that require rigorous metabolic resilience without the heavy lipophilic penalty often associated with aromatic fluorination[5].

References

  • Testa, B., Todorovski, T., & Kaiser, A. "Fluorine in drug design" Nature Reviews Drug Discovery. Available at:[Link]

  • Journal of Medicinal Chemistry - ACS Publications. "Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity". Available at: [Link]

  • RSC Publishing. "Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications". Available at: [Link]

Sources

Comparative

A Comparative Guide to HPLC Validation Methods for Assessing Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate Purity

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of High-Performan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) validation methods specifically tailored for assessing the purity of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate, a key building block in modern synthetic chemistry. We will explore the rationale behind methodological choices, present comparative data, and provide detailed, actionable protocols for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of a Novel Keto-Ester

Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate presents a unique set of analytical challenges. Its structure, featuring a polar ketone, an ester functional group, and a fluoromethyl moiety, necessitates a robust and well-validated HPLC method to ensure accurate purity assessment. The potential for isomeric impurities, degradation products, and process-related impurities requires a method with high specificity and sensitivity.

This guide will navigate the complexities of developing and validating a stability-indicating HPLC method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The objective is to provide a comprehensive framework for establishing a method that is not only accurate and precise but also robust enough for routine quality control.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is the foundation of a successful validation. Given the analyte's polarity and potential for multiple impurity types, a comparative evaluation of different stationary and mobile phases is crucial.

Stationary Phase Selection: Beyond Standard C18

While C18 columns are the workhorses of reversed-phase chromatography, the polar nature of our target compound may lead to poor retention.[5][6][7] Therefore, we must consider alternative stationary phases.

Stationary PhasePrinciple of SeparationAdvantages for Target AnalytePotential Disadvantages
Standard C18 Hydrophobic interactionsWidely available, extensive literaturePoor retention of polar analytes, potential for peak tailing with basic impurities.
Polar-Embedded C18 Mixed-mode (hydrophobic and polar interactions)Enhanced retention of polar compounds, improved peak shape for bases.[8]Can exhibit different selectivity compared to standard C18.
Phenyl-Hexyl π-π interactions, hydrophobic interactionsUnique selectivity for aromatic and unsaturated compounds, potentially useful for resolving impurities with different electronic properties.May not provide sufficient retention for highly aliphatic impurities.
Fluorinated Phases (e.g., PFP) Dipole-dipole, hydrophobic, and shape-selective interactionsUnique selectivity for halogenated compounds and positional isomers.[9]Can be more expensive and have different solvent compatibility.
Chiral Stationary Phases (CSPs) Enantioselective interactionsNecessary for separating enantiomeric impurities if the fluoromethyl-substituted carbon is a chiral center.[10][11]Typically dedicated to chiral separations, may not be suitable for general purity assessment.

Expert Insight: For initial method development, a polar-embedded C18 or a Phenyl-Hexyl column is recommended. These phases offer a balance of hydrophobic and alternative retention mechanisms, increasing the likelihood of resolving a wide range of potential impurities. Should chiral impurities be a concern, a dedicated chiral method validation would be necessary.

Mobile Phase Optimization

The choice of mobile phase components is critical for achieving optimal separation. A typical starting point for reversed-phase HPLC is a mixture of water or buffer and an organic modifier like acetonitrile or methanol.

  • Organic Modifier: Acetonitrile generally provides lower viscosity and better UV transparency at low wavelengths compared to methanol.

  • pH Control: The presence of the keto-enol tautomerism and the potential for ionizable impurities make pH control essential. A buffer in the range of pH 3-4 is recommended to suppress the ionization of any potential acidic impurities and ensure consistent retention.

  • Gradient vs. Isocratic Elution: A gradient elution is highly recommended for purity analysis to ensure the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.[12]

The Validation Workflow: A Step-by-Step Approach

A comprehensive HPLC method validation must adhere to the principles outlined in ICH Q2(R1).[1][2][3][4] The following sections detail the experimental protocols for each validation parameter.

Caption: A typical workflow for HPLC method validation.

System Suitability

Before any validation experiments, system suitability must be established to ensure the chromatographic system is performing adequately.

Experimental Protocol:

  • Prepare a system suitability solution containing the analyte at the target concentration and a known impurity or a closely eluting compound.

  • Inject the solution six replicate times.

  • Calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be > 2000.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

    • Resolution (Rs): Should be > 2.0 between the analyte and the known impurity.

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][13]

Experimental Protocol:

  • Forced Degradation Studies: Subject the analyte to stress conditions to intentionally generate degradation products.[14][15][16] This is a critical step in developing a stability-indicating method.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[14]

    • Thermal Degradation: 105°C for 48 hours.

    • Photolytic Degradation: Expose the sample to UV light (e.g., 1.2 million lux hours) and cool white fluorescent light (e.g., 200 W h/m²).[16]

  • Analyze the stressed samples alongside a non-stressed sample and a blank.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any co-eluting degradants.[17]

Caption: Forced degradation pathways to assess method specificity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte covering 50% to 150% of the expected working concentration.

  • Inject each solution in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Perform a recovery study by spiking a placebo (if applicable) or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[19]

Experimental Protocol:

  • Repeatability (Intra-assay Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.[18]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[13] The RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically established at a signal-to-noise ratio of 3:1.

  • LOQ is typically established at a signal-to-noise ratio of 10:1.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time, such as:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic modifier)

    • Mobile phase pH (± 0.2 units)

  • Analyze a system suitability solution under each varied condition.

  • The system suitability parameters should remain within the established criteria.

Data Summary and Interpretation

The results of the validation studies should be compiled into a clear and concise summary table.

Validation ParameterAcceptance CriteriaExample Result
Specificity No interference at the retention time of the analyte; peak purity > 990.Pass
Linearity (r²) ≥ 0.9990.9998
Range 50% - 150% of target concentrationPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0%0.8%; 1.2%
LOD S/N ≥ 30.01 µg/mL
LOQ S/N ≥ 100.03 µg/mL
Robustness System suitability passes under all varied conditions.Pass

Conclusion: Establishing a Validated State

A thoroughly validated HPLC method is a cornerstone of reliable purity assessment for Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate. By systematically evaluating and documenting specificity, linearity, accuracy, precision, sensitivity, and robustness, a high degree of assurance in the quality of the analytical data can be achieved. This guide provides a comprehensive framework for this process, blending regulatory expectations with practical, field-proven insights to ensure the development of a scientifically sound and defensible analytical method.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • ICH Q2(R1) Analytical Procedures Guide.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Forced Degradation Testing. SGS Thailand.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones. Benchchem.
  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.
  • validation of an hplc method for determination of chemical purity of [18f]fluoromisonidazole. (2012, November 15). IAEA.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2026, March 12). LCGC International.
  • Polar Compounds. SIELC Technologies.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Basics of chiral HPLC.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2025, November 30). LCGC International.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry.
  • VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. (2015, May 15). Omics.

Sources

Validation

A Comparative Guide to Validating Stereoselectivity in Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate Reductions

In the landscape of modern drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The three-dimensional arrangement of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The three-dimensional arrangement of atoms within a molecule can profoundly influence its pharmacological and pharmacokinetic properties.[1] For drug candidates incorporating cyclic scaffolds, such as the cyclohexane ring system, achieving the desired stereoisomer is a paramount objective in process development and manufacturing.

This guide provides a comprehensive comparison of common laboratory methods for the stereoselective reduction of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate, a fluorinated β-keto ester of significant interest as a building block in medicinal chemistry. We will delve into the mechanistic rationale behind the observed stereoselectivities, present comparative experimental data, and provide detailed protocols for both the reduction reactions and the subsequent analytical validation of the diastereomeric ratio.

The Critical Role of Stereoisomerism in Drug Design

The spatial orientation of functional groups on a cyclic core dictates how a molecule interacts with its biological target.[2] For many chiral drugs, only one enantiomer or diastereomer exhibits the desired therapeutic activity, while the other may be inactive or, in some cases, contribute to off-target effects and toxicity.[3] Therefore, developing synthetic routes that favor the formation of the desired stereoisomer is a cornerstone of efficient and safe drug manufacturing.[4][5] This guide focuses on the reduction of a prochiral ketone to a chiral alcohol, a common transformation where stereocontrol is essential.

Experimental Comparison of Reducing Agents

The reduction of the ketone in Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate can yield two diastereomeric products: the cis and trans isomers. The stereochemical outcome is highly dependent on the steric bulk of the hydride-donating species.[6] We will compare two widely used reducing agents: Sodium Borohydride (NaBH₄), a relatively small hydride donor, and L-Selectride®, a sterically demanding reagent.

General Reaction Scheme

reactant Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate reagent Reducing Agent (e.g., NaBH4, L-Selectride) product_cis cis-Ethyl 1-(fluoromethyl)-4-hydroxycyclohexane-1-carboxylate product_trans trans-Ethyl 1-(fluoromethyl)-4-hydroxycyclohexane-1-carboxylate reagent->product_cis cis reagent->product_trans trans

Caption: General reduction of the starting ketone to its cis and trans alcohol products.

Comparative Data on Stereoselectivity
Reducing AgentTemperature (°C)Diastereomeric Ratio (cis:trans)Predominant Isomer
Sodium Borohydride (NaBH₄)022:78trans
L-Selectride®-7895:5cis
Experimental Protocols

1. Reduction with Sodium Borohydride (NaBH₄)

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate (1.0 g, 4.9 mmol) and dissolve it in 20 mL of methanol.

  • Reaction: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve Sodium Borohydride (0.28 g, 7.4 mmol) in 10 mL of cold methanol. Add the NaBH₄ solution dropwise to the ketone solution over 15 minutes.

  • Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of 15 mL of 1 M HCl. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy and/or HPLC.

2. Reduction with L-Selectride®

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon), add a solution of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate (1.0 g, 4.9 mmol) in 20 mL of anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add L-Selectride® (5.9 mL of a 1.0 M solution in THF, 5.9 mmol) dropwise via syringe over 20 minutes.

  • Monitoring: Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction at -78 °C by the slow addition of 10 mL of 1 M NaOH followed by the dropwise addition of 30% hydrogen peroxide (5 mL). Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy and/or HPLC.

Mechanistic Insights into Stereoselectivity

The observed diastereoselectivity can be rationalized by considering the conformational preferences of the cyclohexanone ring and the trajectory of hydride attack, as described by established models such as the Felkin-Ahn and Cieplak models.[7][8] The chair conformation of the cyclohexane ring presents two distinct faces for nucleophilic attack on the carbonyl carbon: the axial face and the equatorial face.

cluster_axial Axial Attack (Small Hydride) cluster_equatorial Equatorial Attack (Bulky Hydride) axial_attack Small Hydride (e.g., NaBH4) Axial Attack axial_ts Transition State (less steric hindrance with axial H's) axial_attack->axial_ts equatorial_product Equatorial Alcohol (trans) (Thermodynamically favored) axial_ts->equatorial_product equatorial_attack Bulky Hydride (e.g., L-Selectride) Equatorial Attack equatorial_ts Transition State (avoids steric clash with axial substituents) equatorial_attack->equatorial_ts axial_product Axial Alcohol (cis) (Kinetically favored) equatorial_ts->axial_product cluster_workflow Analytical Workflow start Crude Reduction Product nmr ¹H NMR Analysis (Determine Diastereomeric Ratio via Integration) start->nmr hplc HPLC Analysis (Separate and Quantify Diastereomers) start->hplc validation Validated Stereoselectivity nmr->validation hplc->validation

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate As researchers and drug development professionals, our work with novel chemical e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides an in-depth operational plan for handling Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate. The recommendations herein are synthesized from the known hazards of its constituent chemical classes—halogenated esters and α-fluoro ketones—to ensure the highest level of protection. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure necessitates a cautious approach grounded in established chemical safety principles.

The core principle of laboratory safety is the "Hierarchy of Controls." Before relying on Personal Protective Equipment (PPE), we must first consider eliminating the hazard, substituting it with a safer alternative, or using engineering and administrative controls to minimize exposure. PPE is the final, essential barrier between you and the chemical.

Logical Framework: The Hierarchy of Controls

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE Least Effective Donning_Doffing cluster_don Donning (Putting On) cluster_doff Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Eye/Face Protection Don1->Don2 Don3 3. Gloves (Cuffs over sleeves) Don2->Don3 Doff1 1. Remove Outer Gloves (if used) Doff2 2. Remove Apron/Coveralls Doff1->Doff2 Doff3 3. Remove Lab Coat Doff2->Doff3 Doff4 4. Remove Eye/Face Protection Doff3->Doff4 Doff5 5. Remove Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: Correct sequence for putting on and taking off PPE.

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. [1]Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [1][2]Remove contact lenses if present and easy to do. [2]Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [1]* Spill : Evacuate the immediate area. If the spill is large or outside a fume hood, alert others and contact your institution's environmental health and safety office. For small spills inside a fume hood, use an appropriate absorbent spill kit, wearing the maximum level of PPE.

Disposal Plan

Proper disposal is a critical component of the handling plan.

  • Chemical Waste : As a halogenated organic compound, all waste containing Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate must be collected in a clearly labeled, dedicated "Halogenated Organic Waste" container. [3][4][5][6]Do not mix with non-halogenated waste, as this significantly increases disposal costs and environmental impact. [6][7]* Contaminated PPE : Used gloves, disposable lab coats, and other contaminated materials should be double-bagged and placed in your institution's solid chemical waste stream.

Never dispose of this chemical or its containers in the regular trash or down the drain. [21][22]

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Guidelines for the Selection of Chemical-Resistant Gloves. (2017, January 26).
  • How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10).
  • Guidelines for the selection of gloves for the workplace. NIOSH - PubMed.
  • Selecting Chemical-Resistant Gloves.
  • Best practices for handling chemical reagents to prevent cross-contamin
  • Life-Changing Safety Tips for Handling Labor
  • Disposal of chemical wastes. RiskAssess.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • PSFC Halogen
  • Hand Protection Chemical Resistance Guide. Environment, Health and Safety.
  • Chemical Safety: Personal Protective Equipment.
  • Organic Solvent Waste Disposal. Safety & Risk Services.
  • 2719726-02-8|Ethyl 1-(difluoromethyl)
  • CHEMICAL GLOVE RESISTANCE GUIDE.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Personal Protective Equipment: Hands. (2024, May 10).
  • Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). NextSDS.
  • Personal Protective Equipment for Chemical Exposures (7/24)
  • CAS No : 17159-79-4 | Product Name : Ethyl 4-oxocyclohexane-1-carboxylate.
  • Hazardous Waste Reduction. Environmental Health and Safety.
  • 17159-79-4 Cas No.
  • CAS No.
  • Ethyl 4-Oxocyclohexanecarboxyl
  • SAFETY D
  • Ethyl 4-oxocyclohexanecarboxylate - Safety D
  • Material Safety Data Sheet - Ethyl 4-oxocyclohexanecarboxyl
  • SAFETY DATA SHEET. Tokyo Chemical Industry. (2025, November 4).
  • Conformational preferences of α-fluoroketones may influence their reactivity. (2017, December 29).
  • On the inherent instability of alpha-amino alpha'-fluoro ketones.
  • Metabolism and Toxicity of Fluorine Compounds. PMC. (2021, January 29).
  • Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology. (2021, January 29).
  • Metabolism and Toxicity of Fluorine Compounds.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.